4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid
Description
4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid is an organic compound that features a fluorine atom, a pyridine ring, and a benzoic acid moiety
Properties
IUPAC Name |
4-fluoro-2-(pyridine-3-carbonyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO3/c14-9-3-4-10(13(17)18)11(6-9)12(16)8-2-1-5-15-7-8/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHVTWNINRHNIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)C2=C(C=CC(=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride and copper fluoride at elevated temperatures (450–500°C) . Another approach involves the diazotization of substituted 2-aminopyridines followed by fluorination .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination reactions using specialized equipment to handle the high temperatures and reactive fluorinating agents. The process must be carefully controlled to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki–Miyaura coupling, which forms carbon-carbon bonds.
Common Reagents and Conditions
Fluorination Reagents: Aluminum fluoride, copper fluoride.
Diazotization Reagents: Sodium nitrite in hydrofluoric acid.
Coupling Reagents: Palladium catalysts, boron reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials with specific electronic or optical characteristics.
Agricultural Chemistry: Fluorinated compounds are often used in the development of agrochemicals due to their stability and bioactivity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and reactivity. This can lead to the modulation of biological pathways, making the compound effective in various therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoropyridine
- 3-Fluoropyridine
- 4-Fluoropyridine
- 2,6-Difluoropyridine
Uniqueness
4-Fluoro-2-(pyridine-3-carbonyl)benzoic acid is unique due to the presence of both a fluorinated pyridine ring and a benzoic acid moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific applications where other fluorinated pyridines may not be as effective .
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